![molecular formula C15H23N5O B12297544 N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimetil-5-(piridin-3-ilmetil)-1,2,3,3a,4,6,7,7a-octahidropirazolo[4,3-c]piridina-3-carboxamida es un compuesto orgánico complejo que presenta una estructura única que combina un núcleo de pirazolo[4,3-c]piridina con un sustituyente de piridin-3-ilmetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-dimetil-5-(piridin-3-ilmetil)-1,2,3,3a,4,6,7,7a-octahidropirazolo[4,3-c]piridina-3-carboxamida típicamente implica reacciones orgánicas de múltiples pasos
Preparación del núcleo de pirazolo[4,3-c]piridina: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados como hidracinas y derivados de piridina.
Introducción del grupo piridin-3-ilmetil: Este paso a menudo implica reacciones de sustitución nucleofílica donde el grupo piridin-3-ilmetil se introduce utilizando reactivos como haluros de piridin-3-ilmetil.
N,N-Dimetilación: El paso final implica la dimetilación del grupo amino, que se puede lograr utilizando reactivos como sulfato de dimetilo o yoduro de metilo en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-dimetil-5-(piridin-3-ilmetil)-1,2,3,3a,4,6,7,7a-octahidropirazolo[4,3-c]piridina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales en los anillos de piridina o pirazol se reemplazan por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
N,N-dimetil-5-(piridin-3-ilmetil)-1,2,3,3a,4,6,7,7a-octahidropirazolo[4,3-c]piridina-3-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la construcción de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos que se dirigen a vías biológicas específicas.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y nanomateriales, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de N,N-dimetil-5-(piridin-3-ilmetil)-1,2,3,3a,4,6,7,7a-octahidropirazolo[4,3-c]piridina-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N,N-dimetilpiridin-3-amina: Un análogo más simple con características estructurales similares pero que carece del núcleo de pirazolo[4,3-c]piridina.
Piridina-3-carboxamida: Otro compuesto relacionado con un núcleo de piridina y funcionalidad de carboxamida.
Derivados de pirazolo[4,3-c]piridina: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Unicidad
N,N-dimetil-5-(piridin-3-ilmetil)-1,2,3,3a,4,6,7,7a-octahidropirazolo[4,3-c]piridina-3-carboxamida es única debido a su combinación de un núcleo de pirazolo[4,3-c]piridina con un sustituyente de piridin-3-ilmetil y N,N-dimetilacion. Esta estructura única confiere propiedades químicas y biológicas específicas que la distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C15H23N5O |
|---|---|
Peso molecular |
289.38 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H23N5O/c1-19(2)15(21)14-12-10-20(7-5-13(12)17-18-14)9-11-4-3-6-16-8-11/h3-4,6,8,12-14,17-18H,5,7,9-10H2,1-2H3 |
Clave InChI |
AGSLVTUKYZCGBF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1C2CN(CCC2NN1)CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


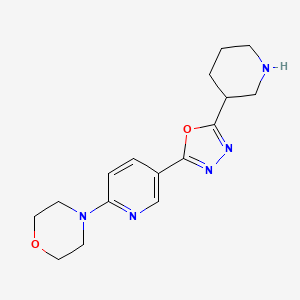
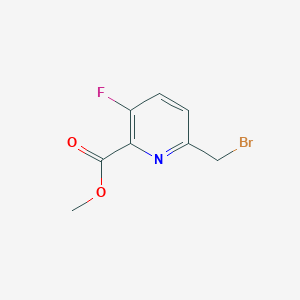
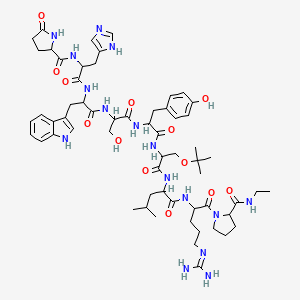

![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)

![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)

![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)
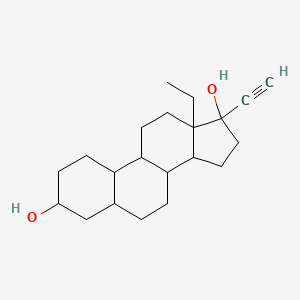
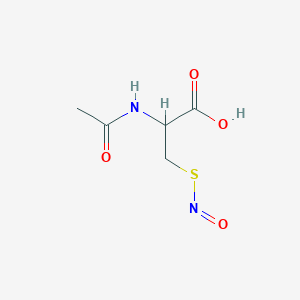
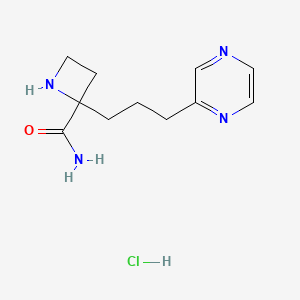
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
